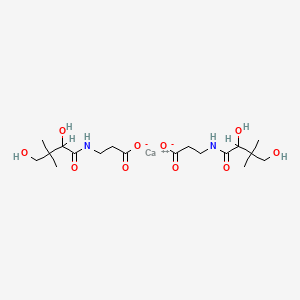

Calcium pantothenate hydrate

Description

Properties

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63409-48-3 | |

| Record name | Calcium pantothenate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063409483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fermentation Broth Production

Industrial-scale calcium pantothenate hydrate production begins with fermentation using engineered microorganisms such as Escherichia coli, Corynebacterium glutamicum, or Bacillus subtilis. These strains are optimized for deregulated pantothenic acid biosynthesis, enabling high yields of D-pantothenate in broth. Fermentation occurs in batch, fed-batch, or continuous modes, with media containing carbon sources (e.g., glucose), nitrogen sources (e.g., ammonium salts), and inorganic ions (e.g., phosphates). Buffer systems like phosphate-NaOH maintain pH stability during microbial growth.

Ion Exchange and Elution

Post-fermentation, the broth undergoes anion exchange chromatography to isolate D-pantothenate. Hydrochloric acid (HCl) elution releases pantothenic acid from the resin, but residual chloride ions necessitate additional purification. Recent advancements replace HCl with organic acids like acetic acid, reducing chloride content to <0.1% and minimizing equipment corrosion. For example, elution with acetic acid yields a clear solution devoid of insoluble calcium sulfate or phosphate salts, streamlining subsequent steps.

Neutralization with Calcium Salts

The eluate is neutralized to pH 6.5–7.5 using calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) suspensions (20–40% w/w). These agents avoid introducing foreign anions, ensuring high-purity calcium pantothenate. A study demonstrated that neutralizing 601 g of eluate with 8 g of Ca(OH)₂ produced 36.0 g of product containing 42.8% D-pantothenate, <0.1% chloride, and 0.50% sulfate. Direct neutralization without prior concentration yielded 61.1 g of product with 23.3% D-pantothenate, illustrating the trade-off between yield and concentration.

Drying and Hydrate Formation

The neutralized solution is dried via rotary evaporation or spray drying. Controlled dehydration ensures the formation of this compound, typically as a monohydrate. X-ray diffraction studies confirm the crystalline structure, while thermogravimetric analysis verifies water content.

Table 1: Downstream Processing Outcomes from Fermentation

Chemical Synthesis via Guanidine Carbonate Resolution

Keto Lactone Synthesis

The diethyl oxalate-isobutyraldehyde-formaldehyde method synthesizes ketopantolactone, a key intermediate. Reacting diethyl oxalate (3 mol), isobutyraldehyde (1 mol), and formaldehyde (2 mol) in sodium methoxide yields α,α'-dimethyl-β-hydroxypropionaldehyde. Acid hydrolysis and lactonization produce ketopantolactone with 93.5% purity.

Hydrogenation and Racemate Formation

Ketopantolactone undergoes hydrogenation at 1–2 MPa using 5% Pd/C catalyst, yielding racemic DL-pantolactone. A 20 g batch in ethanol with 0.2 g catalyst at 40°C for 6 hours achieves >95% yield and 96% purity.

Enantiomer Separation

DL-pantolactone is resolved using guanidine carbonate. Adding DL-pantolactone (0.076 mol) to guanidine carbonate (0.076 mol) in water at 60°C forms diastereomeric D- and L-pantoic acid guanidine salts. Recrystallization with acetone isolates D-pantoic acid guanidine, which is hydrolyzed to D-pantolactone.

Calcium Salt Formation

D-pantolactone reacts with β-alanine and calcium metal in methanol. Refluxing 6.5 g D-pantolactone, 4.45 g β-alanine, and 1 g calcium yields 11.95 g this compound ([α]D²³ = +26.2°, pH 7–8).

Table 2: Chemical Synthesis Parameters and Outcomes

Post-Synthesis Stabilization and Formulation

Composite Formation with Lactates/Carbonates

This compound is stabilized by mixing with magnesium or calcium lactates/carbonates (20–200 volume parts per 100 weight parts). Granulation via fluidized-bed or spray drying enhances stability, particularly in formulations with ascorbic acid.

Accelerated Stability Testing

A 1:1 mixture of calcium pantothenate composite and ascorbic acid showed <5% degradation after 4 weeks at 40°C/75% RH, compared to 15% degradation in non-composite forms.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Calcium pantothenate hydrate undergoes various chemical reactions, including hydrolysis, esterification, and amide formation. It is relatively stable under neutral conditions but can be hydrolyzed in acidic or alkaline environments .

Common Reagents and Conditions:

Hydrolysis: In acidic or alkaline conditions, calcium DL-pantothenate can be hydrolyzed to release pantothenic acid and calcium ions.

Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters of pantothenic acid.

Amide Formation: Reacting with amines can form amides, which are useful in various biochemical applications.

Major Products Formed: The major products formed from these reactions include pantothenic acid, esters of pantothenic acid, and amides of pantothenic acid .

Scientific Research Applications

Nutritional Applications

Calcium Pantothenate as a Nutritional Supplement

Calcium pantothenate is primarily utilized as a dietary supplement to prevent and treat pantothenic acid deficiency. It is essential for synthesizing coenzyme A, which is vital for fatty acid metabolism and energy production. This compound is often added to multivitamins and fortified foods.

- Case Study: Animal Nutrition

Pharmaceutical Applications

Therapeutic Uses

Calcium pantothenate is included in various pharmaceutical formulations due to its therapeutic properties. It is used in treating skin conditions such as contact dermatitis and eczema.

- Case Study: Dermatological Formulations

Industrial Applications

Chemical Processes and Formulations

Recent research has explored the use of calcium pantothenate in combination with deep eutectic solvents (DESs), showcasing its potential in sustainable chemical processes. DESs are environmentally friendly solvents that enhance the solubility of various compounds.

- Case Study: Hydration Behavior

Data Table: Summary of Applications

Mechanism of Action

Calcium pantothenate hydrate exerts its effects primarily through its role in the synthesis of coenzyme A. Coenzyme A is essential for the activation and transfer of acyl groups in various metabolic pathways, including the citric acid cycle, fatty acid synthesis, and the synthesis of acetylcholine . By increasing the levels of coenzyme A, calcium DL-pantothenate enhances cellular energy production and metabolic efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between calcium pantothenate hydrate and analogous compounds:

Key Insights:

- Dexpanthenol: Unlike calcium pantothenate, it lacks carboxyl groups, enabling better penetration into lipid membranes for dermatological use .

- Racemic Mixtures : The D-isomer of calcium pantothenate is biologically active, whereas racemic forms show reduced efficacy .

- Pantothenic Acid : Its instability necessitates conversion to calcium salts for commercial use .

Analytical and Pharmacopeial Standards

Calcium pantothenate is rigorously tested for purity and impurities. HPLC methods (e.g., C18 columns, phosphate buffer mobile phase) detect related substances like pantoic acid (limit: ≤0.5%) . USP monographs specify titration with edetate disodium for calcium content verification (2.004 mg Ca per mL of titrant) . Impurities such as β-alanine derivatives are controlled to ≤1.0% .

Research Findings on Functional Differences

A. Wound Healing Mechanisms

- Calcium pantothenate accelerates wound closure via MMP-3 upregulation, as shown in siRNA knockdown models .

- Dexpanthenol, in contrast, promotes epithelialization without MMP-3 involvement .

B. Biocontrol Activity

- Calcium pantothenate is essential for Hanseniaspora yeast to inhibit Fusarium growth, alongside biotin .

C. Synergy with Thiamine

- Combined use of coated calcium pantothenate and thiamine in dairy cows enhances milk yield and fatty acid synthesis more effectively than individual supplementation .

D. Nutritional Studies

- In Daphnia pulex, calcium pantothenate improves survival and reproduction, but long-term viability requires additional nutrients (e.g., calcium chloride) .

Biological Activity

Calcium pantothenate hydrate, chemically recognized as Calcium D-pantothenate, is a vital water-soluble vitamin (Vitamin B5) that plays a crucial role in various biological processes. This article delves into its biological activity, including its metabolic functions, therapeutic applications, and associated case studies.

Calcium pantothenate is a calcium salt of D-pantothenic acid with the molecular formula and a molecular weight of approximately 238.27 g/mol. It appears as a white to off-white powder and has a melting point between 198-199 °C. The compound is soluble in water and DMSO but less soluble in ethanol .

| Property | Value |

|---|---|

| Molecular Formula | C9H16NO5 · 0.5Ca |

| Molecular Weight | 238.27 g/mol |

| Melting Point | 198 - 199 °C |

| Solubility | DMSO (44 mg/ml), water (44 mg/ml), ethanol (<1 mg/mL) |

| Optical Activity | [α]25/D +25.0° to +28.0° |

Biological Functions

Calcium pantothenate is essential for synthesizing coenzyme A (CoA), which is critical for the metabolism of carbohydrates, proteins, and fats. CoA facilitates the entry of pyruvate into the tricarboxylic acid (TCA) cycle as acetyl-CoA, thus playing a significant role in energy metabolism .

Key Biological Activities:

- Metabolic Role : CoA is integral in the biosynthesis of fatty acids, cholesterol, and neurotransmitters like acetylcholine.

- Antibacterial Properties : The compound exhibits antibacterial activity, contributing to its therapeutic potential .

- Nutritional Supplementation : It is utilized in dietary supplements to prevent deficiencies that can lead to symptoms such as fatigue, weakness, and neurological issues .

Therapeutic Applications

Calcium pantothenate has been investigated for various therapeutic uses:

- Treatment of Vitamin B Deficiency : It addresses conditions arising from inadequate vitamin B intake, such as peripheral neuropathy and postoperative intestinal colic .

- Skin Health : Studies have shown that high doses of pantothenic acid can improve acne conditions by reducing facial lesions after supplementation .

- Hair Health : Research indicates potential benefits in treating diffuse alopecia in women with dosages around 100 mg/day over several months .

Case Studies

- Acne Treatment : An open-label study treated 100 patients with high doses (10g/day) of pantothenic acid for eight weeks. Results indicated significant control over moderate acne severity within this timeframe .

- Deficiency Symptoms : A clinical study highlighted that individuals on a diet deficient in pantothenate exhibited symptoms like fatigue, emotional lability, and gastrointestinal disturbances within weeks .

Safety and Efficacy

Research indicates that calcium D-pantothenate possesses about 92% of the biological activity of pure D-pantothenic acid. It is generally regarded as safe when taken within recommended limits; however, excessive intake may lead to adverse effects such as gastrointestinal discomfort .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for determining the purity and related substances of calcium pantothenate hydrate in pharmaceutical formulations?

- Methodological Answer : Utilize reversed-phase HPLC with a C18 column and phosphate buffer mobile phase (pH 5.7, adjusted with phosphoric acid) at 205 nm detection. This method ensures baseline separation of calcium pantothenate from impurities like β-alanine (a hydrolysis byproduct). Validation parameters (precision, linearity, LOD/LOQ) should align with USP guidelines, which specify internal standards such as p-hydroxybenzoic acid and standardized sample preparation protocols .

Q. How does this compound function as a precursor in coenzyme A (CoA) biosynthesis, and what experimental models are used to study its metabolic role?

- Methodological Answer : Calcium pantothenate is hydrolyzed to pantothenic acid (vitamin B5), a CoA precursor. In vitro models (e.g., hepatic cell lines) are used to track isotopic labeling of CoA derivatives via LC-MS. Knockdown studies (e.g., siRNA targeting pantothenate kinase) can elucidate metabolic flux disruptions. Animal models with dietary B5 deprivation are employed to study deficiency effects on lipid metabolism .

Q. What are the pharmacopeial standards for calcium pantothenate analysis in dietary supplements, and how are they implemented in cross-laboratory validation?

- Methodological Answer : USP guidelines require compliance with mobile phase composition (phosphoric acid/water, 1:1000), internal standard calibration (e.g., p-hydroxybenzoic acid), and pH-adjusted solutions. Method transfer between labs necessitates robustness testing (column lot variations, flow rate adjustments) and inter-lab precision studies using certified reference materials (e.g., USP Calcium Pantothenate RS) .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities in HPLC analysis of this compound, particularly in complex matrices like plant tissue extracts?

- Methodological Answer : Optimize gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to enhance peak resolution. For plant extracts, pre-column derivatization with ninhydrin improves detection of β-alanine. Advanced detectors (e.g., Q-TOF-MS) coupled with molecular networking can identify unknown impurities via fragmentation patterns .

Q. What experimental strategies validate the MMP-3 dependency of calcium pantothenate’s wound-healing effects, and how are contradictory results addressed?

- Methodological Answer : Use siRNA-mediated MMP-3 knockdown models in keratinocytes or fibroblasts. Compare wound closure rates in MMP-3-deficient vs. wild-type models treated with calcium pantothenate. Contradictory data (e.g., partial efficacy in knockdown models) may indicate secondary pathways (e.g., IL-6/STAT3 signaling), necessitating transcriptomic profiling (RNA-seq) to identify compensatory mechanisms .

Q. How should researchers address discrepancies in clinical trial outcomes regarding calcium pantothenate’s efficacy in rheumatoid arthritis (RA)?

- Methodological Answer : Conduct dose-response studies (e.g., 0.5–2 g/day) with standardized endpoints (morning stiffness, CRP levels). Meta-analyses should account for heterogeneity in patient cohorts (e.g., RA subtypes, baseline pantothenate levels). Preclinical validation via collagen-induced arthritis (CIA) models can clarify mechanistic links to CoA biosynthesis .

Q. What protocols optimize calcium pantothenate concentrations in plant tissue culture to suppress vitrification, and how are genotype-specific responses quantified?

- Methodological Answer : Test concentrations ranging from 50–200 mg/L in Murashige and Skoog (MS) media. For argan (Argania spinosa), 100 mg/L reduces vitrification by 60% in genotype 3, measured via shoot length (5.0 cm) and leaf count (71.65). Genotype-specific responses require factorial ANOVA designs with factors like auxin/cytokinin ratios and pantothenate levels .

Data Contradiction and Synthesis Challenges

Q. How can environmental constraints (e.g., cyanide-containing wastewater in synthesis) be reconciled with industrial-scale production demands in academic research?

- Methodological Answer : Academic labs should explore green chemistry alternatives (e.g., enzymatic synthesis using pantothenate kinase) to bypass cyanide intermediates. Lifecycle assessments (LCA) comparing traditional vs. bio-based synthesis routes can quantify environmental trade-offs. Collaboration with industrial partners is critical for scaling up lab-developed methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.